

Otenaproxesul: A Technical Overview of Pharmacokinetics and Bioavailability

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Compound of Interest

Compound Name: Otenaproxesul

Cat. No.: B605662

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Introduction

Otenaproxesul (formerly ATB-346) is a novel hydrogen sulfide (H₂S)-releasing anti-inflammatory and analgesic drug derived from naproxen. It is under development as a potentially safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids for the treatment of pain and inflammation.[1] The therapeutic rationale for **otenaproxesul** lies in its dual mechanism of action: the inhibition of cyclooxygenase (COX) enzymes by its naproxen moiety and the tissue-protective effects of H₂S, which is known to mitigate the gastrointestinal damage commonly associated with NSAID use. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for **otenaproxesul**, compiled from preclinical studies and clinical trials.

Mechanism of Action

Otenaproxesul is a prodrug that, after administration, is metabolized to release naproxen and hydrogen sulfide. Naproxen, a well-established NSAID, exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis. The released H₂S is a key differentiator from traditional NSAIDs. It is an endogenous gasotransmitter with cytoprotective properties, particularly in the gastrointestinal tract, which is thought to be the mechanism behind **otenaproxesul**'s improved gastrointestinal safety profile observed in clinical trials.[2]

Pharmacokinetics

The pharmacokinetic profile of **otenaproxesul** has been evaluated in both preclinical models and human clinical trials. A key focus of its development has been a new, faster-absorbing formulation designed to be suitable for acute pain management.[3][4] While detailed quantitative data from human studies are not yet fully published, the available information indicates a linear and dose-proportional pharmacokinetic profile for this new formulation.[3]

Preclinical Pharmacokinetics

Studies in rats have provided initial insights into the pharmacokinetics of **otenaproxesul**.

Parameter	Finding	Species	Notes
Bioavailability of Naproxen	~14% lower from otenaproxesul compared to an equimolar dose of naproxen	Rat	Suggests that otenaproxesul is a prodrug of naproxen with slightly reduced systemic exposure to the parent NSAID.[5]
Enterohepatic Recirculation	Significantly reduced for naproxen derived from otenaproxesul	Rat	This may contribute to a different pharmacokinetic profile and potentially a better safety profile compared to naproxen.[5]
Onset of Action	Significant suppression of gastric prostaglandin synthesis within 15 minutes of oral administration	Rat	This rapid onset of action occurs when plasma naproxen levels are still very low, suggesting that otenaproxesul or a rapidly formed metabolite is pharmacologically active.[5]

Human Pharmacokinetics

Human pharmacokinetic studies have been conducted, including a Phase 1/2 PK/PD study with a new formulation and a paused Absorption, Metabolism, and Excretion (AME) study.

A recent pharmacokinetic/pharmacodynamic (PK/PD) study of a faster-absorbing formulation of **otenaproxesul** has been completed.[3][6] The study confirmed the new formulation's linear, dose-proportional pharmacokinetics and a more rapid elimination profile compared to the original formulation.[3] However, specific quantitative parameters from this study have not been made publicly available.

A poster presentation of these results was given at the ASRA Pain Medicine Meeting in March 2024, titled "Assessment of the Pharmacokinetics and Safety of **Otenaproxesul**, a Non-Abusable, Novel Anti-Inflammatory /Analgesic Compound".

Bioavailability

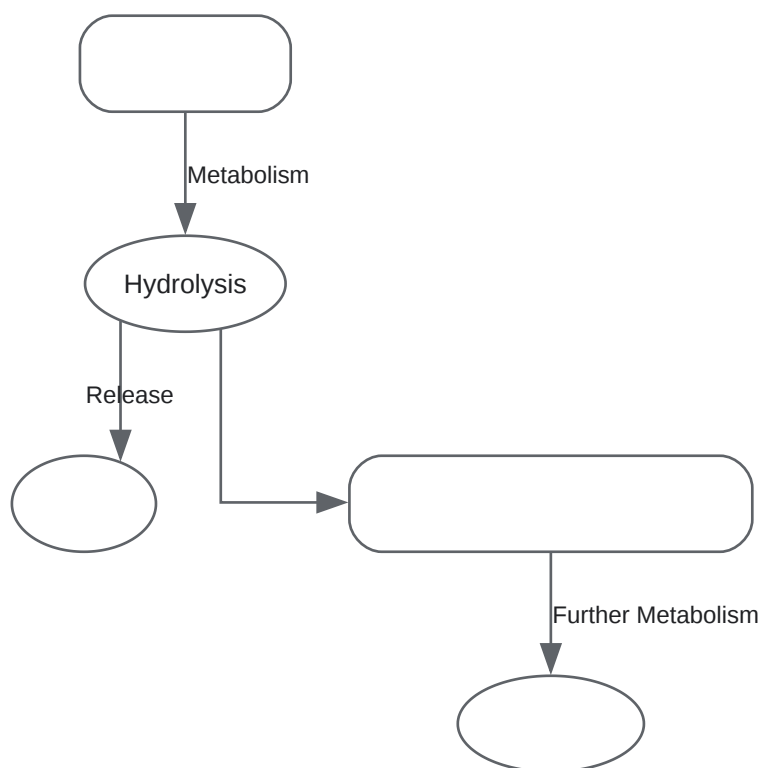
Specific data on the absolute or relative bioavailability of **otenaproxesul** in humans has not been published. Preclinical data in rats suggest that the systemic exposure to naproxen derived from **otenaproxesul** is slightly lower than that from an equimolar dose of naproxen itself.[5] In a Phase 2b clinical trial, it was noted that plasma naproxen levels in subjects treated with 250 mg of **otenaproxesul** once daily were "considerably lower" than in subjects treated with 550 mg of naproxen twice daily, though both regimens resulted in comparable COX inhibition.[2]

Metabolism and Excretion

The metabolism of **otenaproxesul** is a key aspect of its mechanism of action, involving the release of H₂S.

Proposed Metabolic Pathway

Based on preclinical studies, a likely metabolic pathway for **otenaproxesul** involves the hydrolysis of its thiol moiety. This process releases hydrogen sulfide and forms naproxen-4-hydroxybenzamide, which is also a pharmacologically active metabolite.[5]



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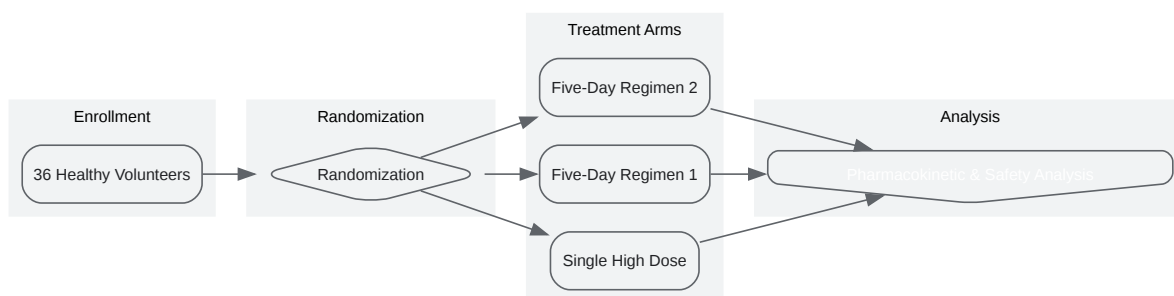
Caption: Proposed metabolic pathway of **otenaproxesul** based on preclinical data.

Experimental Protocols

Detailed protocols for all clinical trials are not fully available in the public domain. However, key design elements of significant studies have been reported.

PK/PD Study of Faster-Absorbing Formulation

- Objective: To evaluate the pharmacokinetics, safety, and pharmacodynamics of a new, faster-absorbing formulation of **otenaproxesul**.[\[4\]](#)[\[6\]](#)
- Study Design: Randomized, involving a single high-dose arm and two five-day regimen arms.[\[4\]](#)[\[6\]](#)
- Participants: 36 healthy volunteers.[\[4\]](#)[\[6\]](#)
- Key Findings (Qualitative): The new formulation demonstrated linear, dose-proportional pharmacokinetics and more rapid elimination compared to the original formulation.[\[3\]](#)



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